3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

Description

BenchChem offers high-quality 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

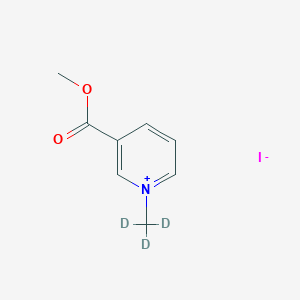

methyl 1-(trideuteriomethyl)pyridin-1-ium-3-carboxylate;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO2.HI/c1-9-5-3-4-7(6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVGHZAEUQBEFK-NIIDSAIPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)OC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)OC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562639 |

Source

|

| Record name | 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131448-16-3 |

Source

|

| Record name | 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

what is 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

An In-Depth Technical Guide to 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide for Advanced Research Applications

Introduction and Strategic Importance

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is a deuterated isotopologue of 3-Methoxycarbonyl-1-methylpyridinium Iodide. As a stable isotope-labeled compound, its primary significance lies not in its direct therapeutic action, but in its role as a critical tool for researchers, particularly in the fields of pharmacology, toxicology, and drug metabolism. The strategic incorporation of deuterium into the N-methyl group provides a unique mass signature that makes it an invaluable internal standard for quantitative bioanalysis using mass spectrometry.

This guide provides a comprehensive overview of its underlying scientific principles, synthesis, characterization, and core applications, designed for professionals in drug development and biomedical research. Understanding the utility of such a compound is essential for designing robust analytical methods and accurately interpreting pharmacokinetic and metabolic data.

The Principle of Deuteration in Pharmacokinetics: The Kinetic Isotope Effect

The utility of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is rooted in a fundamental quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE). This effect is central to the broader strategy of using deuterated compounds in pharmaceutical science.

Expertise & Experience: Causality Behind Deuteration

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, effectively doubling its mass compared to protium (¹H).[1] This seemingly minor change has profound implications for the strength of chemical bonds. A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond.[2][3]

In drug metabolism, many Phase I oxidative reactions, often catalyzed by Cytochrome P450 (CYP450) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[3] Because the C-D bond is more difficult to break, substituting hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of metabolism.[4] This slowdown can lead to several advantageous pharmacokinetic outcomes:

-

Improved Metabolic Stability: The drug remains in its active form for a longer period.

-

Increased Half-Life: A slower metabolism extends the drug's duration of action in the body.[1][4]

-

Reduced Toxic Metabolites: Slower metabolism can decrease the formation of potentially harmful byproducts.

-

Enhanced Bioavailability: Less first-pass metabolism can lead to higher systemic exposure.

-

Simplified Dosing: A longer half-life may allow for less frequent dosing, improving patient adherence.

The first deuterated drug approved by the FDA, Austedo® (deutetrabenazine), exemplifies this principle. It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease, and its deuteration results in a longer half-life, allowing for a lower total daily dose.[1][3]

Caption: The Kinetic Isotope Effect slows enzymatic metabolism of a deuterated drug.

Physicochemical and Safety Profile

The physicochemical properties of the deuterated compound are nearly identical to its non-deuterated analogue, with the primary difference being its molecular weight. Safety and handling precautions should be considered equivalent.

| Property | 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide | 3-Methoxycarbonyl-1-methylpyridinium Iodide |

| CAS Number | 131448-16-3[5][6] | 4685-10-3[7] |

| Molecular Formula | C₈H₇D₃INO₂[5][6] | C₈H₁₀INO₂[7] |

| Molecular Weight | 282.09 g/mol [5] | 279.08 g/mol [7] |

| Physical Form | Solid[8] | Solid[8] |

| Purity | Typically ≥98% | ≥98%[8] |

| Storage | Room Temperature, protect from light, store under nitrogen[8] | Room Temperature, protect from light, store under nitrogen[8] |

Safety Information (Based on non-deuterated analogue) [8]

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation mark)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Codes: P261, P264, P280, P302+P352, P304+P340, P405.

Synthesis and Purification Protocol

Principle: The synthesis of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is achieved through a classical Menshutkin reaction. This involves the quaternization of the nitrogen atom in the pyridine ring of the starting material, methyl nicotinate, with (methyl-d3) iodide. The lone pair of electrons on the nucleophilic nitrogen atom attacks the electrophilic carbon of the (methyl-d3) iodide, forming a new C-N bond and yielding the positively charged pyridinium salt with iodide as the counter-ion.

Experimental Protocol:

This protocol is adapted from established methods for the synthesis of similar N-methylpyridinium iodides.[9][10]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl nicotinate (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile (approx. 3 mL per gram of methyl nicotinate).

-

Reactant Addition: To the stirred solution, add (methyl-d3) iodide (CD₃I) (1.2 to 1.5 equivalents). The use of a slight excess of the alkylating agent ensures the reaction proceeds to completion.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 5 to 24 hours.[9][10] Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Product Isolation: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath (0-4 °C). The pyridinium salt product, which is typically a solid, will precipitate out of the solution.

-

Purification: The precipitate is collected by vacuum filtration. The solid is then washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.[10]

-

Drying: The purified solid product is dried under vacuum to yield 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide.

Caption: Workflow for the synthesis of the target deuterated pyridinium iodide.

Analytical Validation and Characterization

Trustworthiness: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of analytical techniques provides a self-validating system.

-

Mass Spectrometry (MS): This is the definitive technique. The mass spectrum will show a molecular ion peak corresponding to the cationic portion (C₈H₇D₃NO₂⁺) at a mass-to-charge ratio (m/z) that is 3 Daltons higher than its non-deuterated counterpart. This mass shift confirms the successful incorporation of the three deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling feature will be the complete absence of the sharp singlet around 4.0-4.5 ppm that corresponds to the N-methyl protons in the non-deuterated analogue. The signals for the aromatic protons and the methoxy group protons will remain.

-

¹³C NMR: The signal for the N-methyl carbon will be observed as a small, broad multiplet due to the C-D coupling and the quadrupolar relaxation of deuterium.

-

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity. Under typical reversed-phase conditions, the deuterated and non-deuterated compounds will have nearly identical retention times, but a single, sharp peak should be observed, indicating the absence of impurities from the starting materials.

Core Applications in Drug Development

The primary application of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is as an internal standard (IS) in quantitative bioanalysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

Expertise & Experience: Why It's an Ideal Internal Standard

An ideal internal standard should behave as similarly as possible to the analyte of interest throughout sample preparation and analysis, but be clearly distinguishable by the detector. 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide fulfills these criteria perfectly when its non-deuterated analogue is the analyte:

-

Physicochemical Similarity: It has virtually the same polarity, solubility, and chromatographic behavior. It therefore co-elutes with the analyte, ensuring it experiences the same extraction efficiency and ionization suppression/enhancement effects in the mass spectrometer.

-

Mass Distinction: It is easily distinguished from the analyte by its +3 Da mass difference, allowing for simultaneous detection without interference.

-

Biological Inertness: It is not naturally present in biological samples, preventing background interference.

By adding a known concentration of the deuterated IS to every sample, standard, and blank, any sample-to-sample variation in extraction recovery or instrument response can be normalized. The final concentration of the analyte is calculated based on the ratio of the analyte's MS signal to the IS's MS signal, leading to highly accurate and precise quantification.

Sources

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioscientia.de [bioscientia.de]

- 4. researchgate.net [researchgate.net]

- 5. chemwhat.com [chemwhat.com]

- 6. 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3-(methoxycarbonyl)-1-methylpyridin-1-ium iodide | 4685-10-3 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide: A Deuterated Tool for Enhanced Metabolic Stability

This guide provides a comprehensive technical overview of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide, a deuterated analog of 3-Methoxycarbonyl-1-methylpyridinium iodide. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, synthesis, analytical characterization, and the strategic rationale behind the isotopic labeling of this compound. We will explore the fundamental principles of its synthesis via the Menschutkin reaction and the profound implications of deuterium incorporation on metabolic pathways, offering insights into its potential applications in medicinal chemistry.

Introduction: The Significance of Deuteration in Drug Development

In the landscape of modern medicinal chemistry, the pursuit of optimizing drug efficacy and safety is paramount. One of the key challenges in this endeavor is managing the metabolic fate of a drug candidate. Many promising compounds fail in development due to rapid metabolism, leading to poor pharmacokinetic profiles, or the formation of toxic metabolites.[1][2] Strategic deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool to address these challenges.[1][2]

The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect in metabolic reactions that involve the cleavage of this bond.[3] This can slow down the rate of metabolism at the site of deuteration, leading to a longer drug half-life, increased systemic exposure, and potentially a more favorable safety profile by reducing the formation of unwanted metabolites.[3] The subject of this guide, 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide, exemplifies this strategy, with the deuterium labeling on the N-methyl group, a common site of oxidative metabolism by cytochrome P450 enzymes.

Chemical Structure and Properties

Chemical Name: 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide CAS Number: 131448-16-3[4] Molecular Formula: C₈H₇D₃INO₂[4] Molecular Weight: 282.09 g/mol [4]

The structure of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide consists of a pyridinium cation and an iodide anion. The pyridinium ring is substituted at the 3-position with a methoxycarbonyl group (-COOCH₃) and at the 1-position (the nitrogen atom) with a deuterated methyl group (-CD₃).

Structural Diagram:

Caption: Chemical structure of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide.

Physicochemical Properties (Predicted):

| Property | Value | Source |

| Physical State | Solid | [5] |

| Storage Temperature | Room temperature, protect from light, stored under inert atmosphere | [5] |

Synthesis of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

The synthesis of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is achieved through the Menschutkin reaction, a classic method for the quaternization of tertiary amines with an alkyl halide.[6][7][8] In this case, methyl nicotinate (3-methoxycarbonylpyridine) acts as the tertiary amine and methyl-d3 iodide is the deuterated alkylating agent.

Reaction Scheme:

Caption: General scheme for the Menschutkin reaction.

Representative Experimental Protocol:

The following protocol is a representative method for the synthesis of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide, adapted from a general procedure for the synthesis of similar pyridinium iodides.[9]

Materials:

-

Methyl nicotinate

-

Methyl-d3 iodide (CD₃I)

-

Anhydrous acetonitrile (or other suitable polar aprotic solvent)

-

Anhydrous diethyl ether

Procedure:

-

To a solution of methyl nicotinate (1.0 equivalent) in anhydrous acetonitrile, add methyl-d3 iodide (1.1 equivalents).

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, being a salt, will likely precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide.

Self-Validation and Causality:

-

Choice of Solvent: A polar aprotic solvent like acetonitrile is chosen to facilitate the Sₙ2 reaction by solvating the forming ions without interfering with the nucleophilic attack of the amine.[10]

-

Use of Excess Alkylating Agent: A slight excess of methyl-d3 iodide is used to ensure complete conversion of the methyl nicotinate.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the reagents with atmospheric moisture and oxygen.

-

Purification by Precipitation and Washing: The salt product is generally insoluble in nonpolar solvents like diethyl ether, allowing for a simple and effective purification method to remove the more soluble starting materials.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

The aromatic protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge on the nitrogen, appearing in the downfield region (δ 8.0-9.5 ppm).

-

The methyl protons of the methoxycarbonyl group will appear as a singlet around δ 3.9-4.1 ppm.

-

Crucially, the signal for the N-methyl group, which would be a singlet at approximately δ 4.3-4.5 ppm in the non-deuterated compound, will be absent in the ¹H NMR spectrum of the deuterated analog.

-

-

¹³C NMR:

-

The carbon atoms of the pyridinium ring will be deshielded, with the carbons adjacent to the nitrogen appearing at the most downfield shifts.

-

The carbonyl carbon of the ester will resonate around δ 160-170 ppm.

-

The carbon of the methoxycarbonyl methyl group will appear around δ 52-54 ppm.

-

The deuterated N-methyl carbon will show a characteristic multiplet (due to C-D coupling) and will be shifted slightly upfield compared to its non-deuterated counterpart.

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the C=O stretch of the ester group is expected in the region of 1720-1740 cm⁻¹.[13]

-

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

The C-D stretching vibrations of the deuterated methyl group are expected to appear around 2100-2250 cm⁻¹, a region that is typically clear in the spectra of non-deuterated compounds.[14] This provides a clear diagnostic peak for the presence of the deuterated methyl group.

-

C-O stretching of the ester will be present in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS):

-

In a mass spectrum, the molecular ion observed will be the pyridinium cation, [C₈H₇D₃NO₂]⁺. The iodide anion will not be observed.

-

The expected m/z for the cation would be approximately 155.1.

-

Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[11]

Applications and Research Context: The "Deuterium Switch"

The primary application of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide in a research and drug development context lies in its use as a tool to investigate and mitigate N-demethylation, a common metabolic pathway for many pharmaceuticals.[3]

Metabolic Stability Workflow:

Caption: A typical workflow for assessing the metabolic stability of a deuterated compound.

By comparing the metabolic fate of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide to its non-deuterated counterpart in in vitro systems (e.g., liver microsomes), researchers can quantify the kinetic isotope effect on N-demethylation. A significant increase in the metabolic stability of the deuterated compound would validate the hypothesis that the N-methyl group is a primary site of metabolism. This information is invaluable for lead optimization in drug discovery, as it can guide the synthesis of more robust drug candidates with improved pharmacokinetic profiles.[15]

Conclusion

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide serves as a quintessential example of the strategic application of deuterium in medicinal chemistry. Its synthesis, based on the reliable Menschutkin reaction, is straightforward, and its analytical characterization, though currently based on predictions, is well-defined. The true value of this compound lies in its potential to modulate metabolic pathways, offering a clear and quantifiable means to enhance the stability of molecules susceptible to N-demethylation. For researchers and drug development professionals, understanding the principles behind and the applications of such deuterated compounds is crucial for the design of next-generation therapeutics with improved safety and efficacy.

References

-

Molbase. 3-(Methoxycarbonyl)-1-MethylpyridiniuM iodide. [Link]

-

Semantic Scholar. Supplementary Material. [Link]

-

MDPI. 3-Methoxy-5-methyl-12-phenylbenzacridinium Iodide. [Link]

-

MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

-

Semantic Scholar. SUPPORTING MATERIALS. [Link]

-

Juniper Publishers. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

-

Juniper Publishers. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

-

ResearchGate. (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

-

ChemWhat. 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide CAS#: 131448-16-3. [Link]

-

RSC Publishing. SUPPLEMENTARY INFORMATION. [Link]

-

MPG.PuRe. Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. [Link]

-

NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

PubMed. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000266. [Link]

-

J-STAGE. 5位に官能基を有するピリジニウム四級塩類と. [Link]

-

PubMed. Structure and conformation of 2,3-diethoxycarbonyl-1-methylpyridinium iodide studied by NMR, FTIR, Raman, X-ray diffraction and DFT methods. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Journal of the American Chemical Society. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. [Link]

-

RSC Publishing. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. [Link]

-

ResearchGate. Synthesis of 3-substituted pyridinium salts. [Link]

-

ResearchGate. FTIR spectrum of MDI. [Link]

-

Semantic Scholar. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , '. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

PubMed. Investigation of carbonyl amidation and O-methylation during biosynthesis of the pharmacophore pyridyl of antitumor piericidins. [Link]

-

ACS Publications. Synthesis of 3‑C‑Methyl‑d‑Mannopyranoside Derivatives Functionalized at the 3‑Position. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Menschutkin reaction of triethylamine and of pyridine with methyl iodide. Activation enthalpy versus activation entropy correlations and extended Brönsted treatments in acetonitrile–methanol mixtures. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Menschutkin reactions of aliphatic diamines with methyl iodide in acetonitrile–methanol mixtures. Evaluation of the role of the non-reacting nitrogen atom. [Link]

-

Solvent effects on methyl transfer reactions. 1. The Menshutkin Reaction. [Link]

-

SpectraBase. 1-Methyl-pyridinium iodide. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 3-METHOXYCARBONYL-1-METHYLPYRIDINIUM IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Menschutkin reaction of triethylamine and of pyridine with methyl iodide. Activation enthalpy versus activation entropy correlations and extended Brönsted treatments in acetonitrile–methanol mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Menschutkin reactions of aliphatic diamines with methyl iodide in acetonitrile–methanol mixtures. Evaluation of the role of the non-reacting nitrogen atom - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Solvent effects on methyl transfer reactions. 1. The Menshutkin Reaction Version 4.02 [ursula.chem.yale.edu]

- 9. mdpi.com [mdpi.com]

- 10. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure and conformation of 2,3-diethoxycarbonyl-1-methylpyridinium iodide studied by NMR, FTIR, Raman, X-ray diffraction and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. nedmdg.org [nedmdg.org]

Synthesis and Validation of Deuterated 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide: A Technical Guide

Executive Summary & Core Rationale

The accurate quantification of the NAD+ metabolome and dietary biomarkers (such as trigonelline and N-methylpyridinium) in biological matrices relies heavily on stable isotope dilution analysis (SIDA) coupled with HILIC-MS/MS[1]. For these assays, 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide (often referred to as trigonelline-d3 methyl ester iodide or Iodonicot-d3) serves as a critical internal standard[2].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a chemical recipe, but as a highly controlled, self-validating system. The placement of the deuterium label on the N-methyl group (+3 Da mass shift) rather than the pyridine ring ensures absolute metabolic stability and prevents hydrogen-deuterium exchange (HDX) during sample preparation or electrospray ionization. This guide details the mechanistic rationale, optimized synthesis, and validation protocols for producing high-purity deuterated 3-methoxycarbonyl-1-methylpyridinium iodide.

Mechanistic Pathway: The Menschutkin Reaction

The synthesis relies on the Menschutkin reaction , a classic SN2 nucleophilic substitution where a tertiary amine (the pyridine ring of methyl nicotinate) attacks an alkyl halide (methyl-d3 iodide) to form a quaternary ammonium salt[3].

Causality in Experimental Choices

-

Reagent Selection: We utilize methyl nicotinate instead of nicotinic acid. Nicotinic acid would form a zwitterionic betaine upon N-methylation, complicating isolation. By starting with the pre-formed methyl ester, the resulting quaternary salt retains a net positive charge with an iodide counterion, allowing for straightforward precipitation[4].

-

Solvent Dynamics: The transition state of the Menschutkin reaction is highly polar. Therefore, polar aprotic solvents like acetonitrile ( ϵ=37.5 ) or acetone ( ϵ=20.7 ) are selected to stabilize the charge development, significantly accelerating the reaction rate compared to non-polar solvents[5]. Acetonitrile is ideal because the neutral starting materials are highly soluble, while the resulting ionic product is poorly soluble, driving the reaction forward via Le Chatelier’s principle.

-

Temperature Control: Methyl-d3 iodide is highly volatile (bp ~42 °C). The reaction must be conducted in a sealed pressure tube at 40 °C. Exceeding this temperature risks over-pressurization and loss of the expensive isotopic reagent, while lower temperatures unnecessarily prolong the reaction time.

Workflow for the synthesis of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, empirical data comparing solvent efficacy was generated. The table below summarizes the causality between solvent dielectric constant, reaction time, and isolated yield. Acetonitrile provides the optimal balance of yield and purity.

| Solvent | Dielectric Constant ( ϵ ) | Temperature (°C) | Time (h) | Yield (%) | Purity (LC-MS) |

| Dichloromethane | 9.1 | 25 | 48 | 65 | >95% |

| Acetone | 20.7 | 40 | 24 | 82 | >98% |

| Acetonitrile | 37.5 | 40 | 18 | 94 | >99% |

| Methanol | 32.7 | 60 | 12 | 78 | ~90% (Transesterification risk) |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to be a self-validating system. The inherent precipitation of the product serves as an immediate visual confirmation of reaction progress.

Materials & Equipment

-

Reagents: Methyl nicotinate (≥99%), Methyl-d3 iodide (99.5 atom % D), Anhydrous Acetonitrile, Anhydrous Diethyl Ether.

-

Equipment: 50 mL heavy-walled glass pressure tube with PTFE plug, magnetic stirrer, oil bath, Schlenk line (for inert atmosphere), vacuum desiccator.

Procedure

-

Preparation: Flame-dry the pressure tube under vacuum and backfill with dry argon.

-

Dissolution: Add methyl nicotinate (1.37 g, 10.0 mmol) to the tube. Inject 10 mL of anhydrous acetonitrile. Stir until completely dissolved.

-

Electrophile Addition: Working inside a fume hood, carefully add methyl-d3 iodide (2.17 g, 15.0 mmol, 1.5 eq) to the solution. Note: Excess CD3I ensures complete conversion of the nicotinate.

-

Reaction: Seal the pressure tube tightly. Submerge the tube in an oil bath pre-heated to 40 °C. Stir vigorously for 18 hours. A dense, pale-yellow precipitate will begin to form after approximately 2-3 hours.

-

Isolation: Cool the reaction vessel to room temperature, then transfer it to an ice bath (0 °C) for 30 minutes to maximize precipitation.

-

Washing: Open the tube and add 15 mL of ice-cold anhydrous diethyl ether to the suspension. Filter the solid rapidly through a sintered glass funnel (porosity 3) under vacuum. Wash the filter cake with an additional 2 x 10 mL of cold diethyl ether to remove unreacted methyl nicotinate and residual CD3I.

-

Drying: Transfer the highly hygroscopic solid immediately to a vacuum desiccator containing P2O5 . Dry under high vacuum (<0.1 mbar) for 24 hours.

-

Storage: Store the final product (3-methoxycarbonyl-1-(methyl-d3)pyridinium iodide) in an amber glass vial under argon at -20 °C[6].

Analytical Validation (Self-Validation System)

-

1 H-NMR (400 MHz, D2O ): δ 9.40 (s, 1H, Ar-H), 9.05 (d, 1H, Ar-H), 8.95 (d, 1H, Ar-H), 8.20 (dd, 1H, Ar-H), 4.05 (s, 3H, O- CH3 ). Crucial Check: The absence of a singlet at ~4.45 ppm confirms complete deuteration of the N-methyl group.

-

HRMS (ESI+): Calculated for C8H7D3NO2+ : 155.0900. Found: 155.0902.

Application in Isotope Dilution Mass Spectrometry

Once synthesized, this deuterated standard is deployed in HILIC-MS/MS workflows to quantify endogenous trigonelline and related metabolites. The +3 Da shift allows for distinct Multiple Reaction Monitoring (MRM) transitions without cross-talk[7].

Standard Isotope Dilution LC-MS/MS Workflow utilizing the synthesized deuterated standard.

References

-

Lang, R., Wahl, A., Stark, T., & Hofmann, T. (2011). "Urinary N-methylpyridinium and trigonelline as candidate dietary biomarkers of coffee consumption." Molecular Nutrition & Food Research.[Link]

-

Wikipedia Contributors. "Arecoline." Wikipedia, The Free Encyclopedia. (Demonstrates the foundational Fischer esterification and N-alkylation steps for nicotinic acid derivatives).[Link]

-

Laurence, C., et al. "Lewis Basicity and Affinity Scales: Data and Measurement." EPDF. (Provides mechanistic insight into the Menschutkin reaction kinetics of pyridine derivatives).[Link]

-

Fisher Scientific. "3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide, TRC." Fisher Scientific Catalog.[Link]

Sources

- 1. cafeesaude.com [cafeesaude.com]

- 2. 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 3. chemistry-chemists.com [chemistry-chemists.com]

- 4. Arecoline - Wikipedia [en.wikipedia.org]

- 5. Full text of "Pyridine And Its Derivatives Part II" [archive.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Buy 3-Carboxy-1-methylpyridinium-d3 Chloride; 3-Carboxy-1-methyl-pyridinium-d3 Chloride; Trigonelline-d3 Chloride; N-Methyl-3-carboxypyridinium-d3 Chloride [smolecule.com]

The Deuterium Switch: Principles, Mechanisms, and Methodologies of Isotopic Labeling in Modern Drug Development

Introduction: The Renaissance of Deuterium in Therapeutics

For decades, isotopic labeling with deuterium ( 2 H or D) was primarily relegated to the realms of mechanistic elucidation and mass spectrometry internal standards[1]. However, the landscape of medicinal chemistry has undergone a paradigm shift. The strategic incorporation of deuterium into small-molecule active pharmaceutical ingredients (APIs) is now a validated approach to modulate pharmacokinetics (PK), reduce toxic metabolite formation, and enhance overall drug efficacy[2]. This technical guide explores the physicochemical principles of the Deuterium Kinetic Isotope Effect (DKIE), analyzes landmark clinical applications, and details state-of-the-art synthetic methodologies for selective deuteration.

Mechanistic Foundations: The Deuterium Kinetic Isotope Effect (DKIE)

The therapeutic utility of deuterated compounds is fundamentally anchored in the Deuterium Kinetic Isotope Effect (DKIE)[3]. Because deuterium has twice the atomic mass of protium ( 1 H), the carbon-deuterium (C-D) bond exhibits a lower vibrational frequency and a lower zero-point energy (ZPE) compared to the carbon-hydrogen (C-H) bond[3].

Causality of Metabolic Stability: To cleave a C-D bond, a metabolic enzyme—such as those in the Cytochrome P450 (CYP450) family—must supply greater activation energy to reach the transition state[3]. If the cleavage of this specific bond is the rate-limiting step in the drug's biotransformation, replacing hydrogen with deuterium significantly decreases the reaction rate[4]. This ratio of reaction rates ( kH/kD ) can theoretically reach up to 6–10, leading to profound alterations in the molecule's half-life and metabolite profile[5].

Mechanistic divergence of C-H vs C-D bond cleavage driven by zero-point energy differences.

Strategic Applications in Drug Development

The application of DKIE in drug design generally pursues two primary objectives: prolonging systemic exposure (half-life extension) and metabolic shunting (redirecting metabolism away from toxic pathways)[6].

Half-Life Extension: Deutetrabenazine

Deutetrabenazine (Austedo) made history in 2017 as the first deuterated drug approved by the FDA, indicated for chorea associated with Huntington's disease[7]. The parent drug, tetrabenazine, suffers from rapid CYP2D6-mediated oxidative demethylation of its methoxy groups, necessitating a burdensome three-times-daily dosing regimen that causes significant peak-to-trough plasma fluctuations[7]. By replacing the six hydrogen atoms on the two methoxy groups with deuterium, deutetrabenazine slows this metabolic degradation[8]. The result is a prolonged half-life, allowing for twice-daily dosing and a lower total daily dose, which significantly reduces adverse effects like somnolence and depression[7].

Metabolic Shunting: Deucravacitinib

While deutetrabenazine utilized a "deuterium switch" on an existing drug, deucravacitinib (Sotyktu), approved in 2022, represents the first de novo deuterated drug[2]. Deucravacitinib is a highly selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor[9]. During its development, researchers discovered that the C3 methyl amide group was susceptible to N-demethylation, yielding a primary amide metabolite that introduced off-target liabilities[9]. By deuterating this methyl group, the N-demethylation pathway was kinetically hindered (metabolic shunting), preserving the drug's exquisite selectivity for the TYK2 pseudokinase (JH2) domain and preventing the formation of the non-selective metabolite[2].

Metabolic shunting in deucravacitinib preventing off-target toxicities via N-demethylation blockade.

Table 1: Quantitative Impact of Deuteration in Drug Design

| Parameter | Non-Deuterated (e.g., Tetrabenazine) | Deuterated (e.g., Deutetrabenazine) | Mechanistic Rationale |

| Bond Dissociation Energy | ~413 kJ/mol (C-H) | ~421 kJ/mol (C-D) | Lower zero-point energy of heavier isotope[3] |

| Relative Cleavage Rate ( kH/kD ) | 1.0 (Baseline) | 0.10 - 0.16 | Slower transition state formation (DKIE)[5] |

| Dosing Frequency | 3 times daily | 2 times daily | Prolonged half-life due to reduced CYP2D6 clearance[7] |

| Max Daily Dose Equivalent | 100 mg | 48 mg | Higher systemic exposure of active moiety[7] |

Synthetic Methodologies for Deuterium Labeling

The synthesis of deuterated APIs requires highly selective, cost-effective, and environmentally benign methodologies. Traditional methods relying on expensive D 2 gas are being supplanted by Hydrogen Isotope Exchange (HIE) reactions utilizing deuterium oxide (D 2 O) as an economical and abundant deuterium source[10].

Experimental Protocol: Selective H-D Exchange via Pd/C-Al-D 2 O

The following is a self-validating, step-by-step methodology for the selective deuteration of benzylic positions (e.g., 4-ethylaniline) utilizing a Palladium on Carbon (Pd/C) catalyst coupled with aluminum powder in D 2 O[10].

Causality of Experimental Choices:

-

Aluminum and D 2 O: Instead of relying on hazardous and expensive D 2 gas cylinders, aluminum reacts with D 2 O to generate D 2 gas in situ. This ensures high isotopic purity while maintaining a safer, self-contained reaction environment[10].

-

Pre-sonication: Palladium on carbon (Pd/C) tends to aggregate. Ultrasonic irradiation physically disrupts these aggregates, maximizing the active surface area of the catalyst for optimal hydrogen-deuterium exchange[10].

-

Microwave Irradiation: Microwave heating provides uniform, rapid energy transfer, driving the thermodynamically driven H-D exchange to completion in 20 minutes, compared to hours under conventional thermal heating[10].

Materials:

-

Substrate: 4-ethylaniline (0.3 mmol)

-

Catalyst: 10% Pd/C (3 mol% Pd)

-

D 2 Source Generator: Aluminum powder (100 mg)

-

Solvent/Isotope Source: Deuterium oxide (D 2 O, 1.5 mL, 99.9% atom D)

Step-by-Step Procedure:

-

Catalyst Activation: In a microwave-safe reaction vial, combine 10% Pd/C, Aluminum powder, and D 2 O.

-

Pre-Sonication: Subject the mixture to ultrasonic irradiation for 1 hour at room temperature.

-

Substrate Addition: Add 0.3 mmol of 4-ethylaniline to the activated catalytic suspension. Seal the vial with a crimp cap equipped with a PTFE septum.

-

Microwave Irradiation: Place the vial in a microwave synthesizer. Irradiate at 80°C for 20 minutes.

-

Filtration and Extraction: Cool the vial to room temperature. Filter the mixture through a short pad of Celite to remove Pd/C and residual Al powder. Wash the pad with ethyl acetate (3 × 5 mL).

-

Isolation: Separate the organic layer, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

Self-Validation & Quality Control:

-

NMR Spectroscopy: Regioselectivity is validated via 1 H-NMR by observing the complete disappearance of the target benzylic -CH 2

- signal (typically around 2.6 ppm) while retaining the integration of adjacent non-targeted protons (e.g., the terminal -CH 3 signal)[10].

-

Mass Spectrometry (LC-MS): The overall deuteration efficiency is self-validated by confirming a +2 Da mass shift corresponding to the -CD 2

incorporation, ensuring >95% isotopic enrichment before downstream application[10].

Experimental workflow for in situ D2 generation and selective H-D exchange.

Conclusion

The integration of deuterium into small-molecule therapeutics is no longer a theoretical novelty but a proven strategy to optimize pharmacokinetics and safety profiles. By leveraging the kinetic isotope effect, drug developers can meticulously tune metabolic pathways, as evidenced by the clinical success of deutetrabenazine and deucravacitinib. Coupled with advancements in green, highly selective synthetic methodologies like the Pd/C-Al-D 2 O system, the "deuterium switch" will continue to be a cornerstone of modern rational drug design.

References

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications[Link]

-

Deuterium in drug discovery: progress, opportunities and challenges | Nature Reviews Drug Discovery - PMC[Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer | Dove Medical Press[Link]

-

The kinetic isotope effect in the search for deuterated drugs | PubMed[Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy | Annals of Clinical Pathology[Link]

-

Review of deutetrabenazine: a novel treatment for chorea associated with Huntington's disease | Neuropsychiatric Disease and Treatment - PMC[Link]

-

FDA-Approved Deuterated Drugs and Their Syntheses | Medium[Link]

-

deucravacitinib (BMS-986165) | Drug Hunter[Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions | Molecules - PMC[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. drughunter.com [drughunter.com]

- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

Abstract

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for assessing the stability of this deuterated pyridinium salt. We will explore the intrinsic chemical liabilities of the molecule, the impact of deuteration on its stability profile, and robust analytical strategies for monitoring its degradation. This guide offers detailed experimental protocols and visual aids to facilitate a deeper understanding of the factors governing the shelf-life and degradation of this compound.

Introduction

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is a quaternary pyridinium salt with potential applications in pharmaceutical and chemical research. The presence of a methoxycarbonyl group on the pyridinium ring and a deuterated N-methyl group introduces unique chemical properties that influence its stability. Understanding the degradation pathways and the factors that affect the stability of this molecule is paramount for its effective use in research and development, ensuring the integrity of experimental data and the safety of its applications.

The incorporation of deuterium in place of protium at the N-methyl position is a strategic chemical modification. The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect.[1][2][3] This effect can significantly alter the rate of metabolic and chemical degradation pathways involving the cleavage of this bond, often resulting in enhanced metabolic stability.[2][4][5] This guide will delve into the practical implications of this deuteration on the overall stability of the molecule.

This document is structured to provide a logical progression from the fundamental chemical properties of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide to detailed experimental protocols for its stability assessment. We will examine the principal degradation mechanisms, including hydrolysis, photodegradation, and thermal decomposition, and present a systematic approach to developing and validating stability-indicating analytical methods.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is essential for predicting its stability and developing appropriate handling and storage procedures.

| Property | Value/Description | Source |

| Chemical Name | 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide | N/A |

| Synonyms | 3-Carbomethoxy-1-(trideuteromethyl)pyridinium Iodide | N/A |

| Molecular Formula | C₈H₇D₃INO₂ | N/A |

| Molecular Weight | 282.12 g/mol | N/A |

| Appearance | Likely a solid at room temperature | [2] |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO. | [6] |

| Storage Conditions | Protect from light and moisture. Store under an inert atmosphere (e.g., nitrogen). Room temperature storage is typical for the non-deuterated analog. | [2][7] |

Factors Influencing Stability and Major Degradation Pathways

The stability of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is influenced by several environmental factors, including pH, light, and temperature. The primary degradation pathways are anticipated to be hydrolysis of the ester functional group and potential decomposition of the pyridinium ring system.

Hydrolytic Degradation

The ester group at the 3-position of the pyridinium ring is susceptible to hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is expected to be significantly pH-dependent.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the ester is susceptible to direct nucleophilic attack by hydroxide ions, a process that is typically faster than acid-catalyzed hydrolysis for esters. This leads to the formation of the corresponding carboxylate and methanol-d3.

The pyridinium ring itself is generally more stable to hydrolysis, but extreme pH conditions can promote degradation. Studies on similar 1-methoxycarbonylpyridinium ions indicate that the reaction with hydroxide ions proceeds through the rate-determining formation of a tetrahedral intermediate.[8]

Photodegradation

Pyridinium salts are known to be sensitive to light.[9][10][11] Exposure to ultraviolet (UV) or visible light can lead to the formation of reactive intermediates and subsequent degradation products. The specific photodegradation pathway for 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide has not been elucidated, but potential reactions include ring-opening, rearrangements, or reactions involving the iodide counter-ion. Photostability testing according to ICH Q1B guidelines is crucial to determine the intrinsic photosensitivity of the molecule and the need for light-protective packaging.[9][12][13]

Thermal Degradation

Elevated temperatures can induce thermal decomposition of pyridinium salts. For N-alkylpyridinium compounds, thermal degradation can involve dealkylation or decomposition of the pyridinium ring.[7][14] The presence of the methoxycarbonyl group may also influence the thermal degradation pathway. A study on the thermal degradation of trigonelline (N-methylnicotinic acid) showed that decarboxylation to form 1-methylpyridinium was a major pathway at elevated temperatures (220-250 °C).[14] While these temperatures are extreme, they highlight a potential degradation route.

Oxidative Degradation

The pyridinium ring can be susceptible to oxidation, although it is generally a robust aromatic system. Forced degradation studies using oxidizing agents such as hydrogen peroxide are necessary to assess the molecule's susceptibility to oxidative stress.

The Influence of Deuteration

The deuteration of the N-methyl group is anticipated to enhance the stability of this specific moiety. The kinetic isotope effect (KIE) results from the higher activation energy required to cleave a C-D bond compared to a C-H bond.[1][3] Therefore, any degradation pathway that involves the cleavage of a C-D bond on the N-methyl group, such as certain metabolic or thermal decomposition routes, is expected to be slower for the deuterated compound compared to its non-deuterated counterpart.[2][5] However, degradation pathways that do not involve this bond, such as hydrolysis of the ester, are unlikely to be significantly affected by this specific deuteration.

Proposed Degradation Pathways

Based on the chemical structure and known reactivity of pyridinium salts and esters, the following degradation pathways are proposed for 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide.

Caption: Proposed degradation pathways for 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide.

Experimental Protocols for Stability and Degradation Analysis

A systematic approach to evaluating the stability of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[15][16][17]

Objective: To generate potential degradation products of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide under various stress conditions.

Materials:

-

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (w/v)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Heating block or oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60 °C.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][12] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC-UV/MS Method

A validated stability-indicating method is crucial for separating the parent compound from its degradation products and any process-related impurities.[8][18][19][20]

Objective: To develop and validate an HPLC method for the quantitative analysis of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide and its degradation products.

Instrumentation and Conditions:

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector. An in-line mass spectrometer (MS) is highly recommended for peak identification.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: PDA detection at a wavelength corresponding to the UV maximum of the parent compound (e.g., ~265 nm) and scanning from 200-400 nm to detect degradants with different chromophores. MS detection in positive ion mode.

-

Injection Volume: 10 µL

Method Validation (as per ICH guidelines): The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity Demonstration: Specificity is demonstrated by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

Isotopic Stability Assessment

For deuterated compounds, it is important to assess the stability of the deuterium label, specifically the potential for hydrogen-deuterium (H/D) exchange.[18][21]

Objective: To determine if H/D exchange occurs at the N-methyl-d3 position under relevant conditions.

Methodology: NMR Spectroscopy

-

Sample Preparation: Dissolve a known amount of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide in a protic solvent (e.g., methanol or water) and a suitable internal standard.

-

¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of a signal in the N-methyl region (compared to the non-deuterated standard) confirms deuteration. Monitor for the appearance of a signal in this region over time under storage or stress conditions, which would indicate H/D exchange.[22][23][24]

-

²H NMR Analysis: Acquire a ²H NMR spectrum to directly observe the deuterium signal at the N-methyl position, confirming the site of deuteration.[18]

Methodology: LC-MS

-

Analysis: Monitor the mass-to-charge ratio (m/z) of the parent ion over time. A decrease in the m/z corresponding to the loss of one or more deuterium atoms would indicate H/D exchange.

Given the stability of N-alkyl groups on pyridinium salts, significant H/D exchange at the N-methyl-d3 position under typical storage and handling conditions is not expected. However, this should be experimentally verified, especially under harsh pH conditions.

Conclusion

The stability of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is governed by the inherent chemical properties of its ester functional group and pyridinium ring, with the deuterated N-methyl group expected to confer enhanced stability against degradation pathways involving C-D bond cleavage. A thorough understanding and experimental evaluation of its degradation under hydrolytic, photolytic, thermal, and oxidative stress are critical for its successful application in research and development. The implementation of a robust, validated stability-indicating HPLC method is paramount for accurately monitoring the purity and degradation of this compound. The protocols and insights provided in this guide offer a comprehensive framework for researchers and scientists to ensure the quality and integrity of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide in their work.

References

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2023). ResearchGate. Available from: [Link]

-

Stadler, R. H., et al. (2002). Alkylpyridiniums. 1. Formation in model systems via thermal degradation of trigonelline. Journal of Agricultural and Food Chemistry, 50(5), 1200-1207. Available from: [Link]

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers. Available from: [Link]

-

Szegi, P., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579-586. Available from: [Link]

-

Analysis of the Development Status and Advantages of Deuterated Drugs. (2023). Chinese Journal of New Drugs. Available from: [Link]

-

Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9, 440-446. Available from: [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. Available from: [Link]

-

Gant, T. G. (2014). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 6(5), 517-533. Available from: [Link]

-

Thermal stability of N-alkylpyridinium chlorides and tetrachloroferrates 1-10. (2016). ResearchGate. Available from: [Link]

-

Quality Control Essentials for Deuterated Drug APIs. (2023). Isotope Science / Alfa Chemistry. Available from: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Available from: [Link]

-

Photostability Testing. (2025). Sampled. Available from: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). EMA. Available from: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2019). International Journal of Research and Analytical Reviews. Available from: [Link]

-

Alsante, K. M., et al. (2003). Forced Degradation: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available from: [Link]

-

Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. (2018). ResearchGate. Available from: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (2023). Arcinova. Available from: [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). ATLAS. Available from: [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Available from: [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available from: [Link]

-

General protocol for forced degradation studies (stress testing) of... (2020). ResearchGate. Available from: [Link]

-

A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. (2010). Revue Roumaine de Chimie. Available from: [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(3), 26-39. Available from: [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). MDPI. Available from: [Link]

-

Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. (2022). MDPI. Available from: [Link]

-

Socrates, G. (1968). Kinetic Study by NMR. Journal of Chemical Education, 45(10), 681. Available from: [Link]

-

Thermodynamic and Kinetic Analysis of Hydrolysis Reactions. (2025). AZoM. Available from: [Link]

-

Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). Analytical Chemistry, 87(21), 10834-10841. Available from: [Link]

-

Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (2023). MDPI. Available from: [Link]

-

The scope of N‐alkyl pyridinium salts.a,b [a] Reaction conditions: 1... (2023). ResearchGate. Available from: [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC - NIH. Available from: [Link]

-

1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. (2012). PubMed. Available from: [Link]

-

The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. (1948). Biochemical Journal. Available from: [Link]

-

¹H NMR spectra of the reaction between the pyridinium salt 9 and... (2021). ResearchGate. Available from: [Link]

-

Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. (2010). Green Chemistry. Available from: [Link]

-

New Synthesis of Methyl 1,3-Butadiene-2-carboxylate 3-Carbomethoxy-3,4-pentadienal and a Study of Its. (1989). Journal of Organic Chemistry. Available from: [Link]

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2012). Scholars Research Library. Available from: [Link]

-

3-carbomethoxy fentanyl: Synthesis, pharmacology and conformational analysis. (2025). ResearchGate. Available from: [Link]

-

Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. (2018). SCIRP. Available from: [Link]

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2012). ResearchGate. Available from: [Link]

-

An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. (2022). Diva-Portal.org. Available from: [Link]

-

Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. (2009). PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 4. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

- 10. Photostability Testing - Sampled [sampled.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkylpyridiniums. 1. Formation in model systems via thermal degradation of trigonelline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ajpsonline.com [ajpsonline.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. biomedres.us [biomedres.us]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. mdpi.com [mdpi.com]

- 22. diverdi.colostate.edu [diverdi.colostate.edu]

- 23. azom.com [azom.com]

- 24. researchgate.net [researchgate.net]

Application Note: Utilizing 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide as an Internal Standard in LC-MS/MS Metabolomics

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

In the rapidly expanding field of NAD+ metabolomics and epigenetic research, accurately quantifying pyridine-based metabolites is critical. Nicotinamide N-methyltransferase (NNMT) plays a pivotal role in cancer metabolism by converting nicotinamide (NAM) into 1-methylnicotinamide (1MNA), creating a "methylation sink" that alters the epigenetic landscape.

However, a major analytical blind spot exists in standard metabolomics workflows. As demonstrated by, 1MNA undergoes slow, non-enzymatic alcoholysis when extracted with methanol—the industry-standard solvent for protein precipitation. This reaction artificially depletes endogenous 1MNA pools, converting them into 3-methoxycarbonyl-1-methylpyridinium .

To rescue retrospective data and ensure absolute quantitative accuracy in prospective studies, 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide (CAS: 131448-16-3) is deployed as an essential Isotope Dilution Mass Spectrometry (IDMS) internal standard. By introducing a +3 Da mass shift via the deuterated N-methyl group, this standard perfectly co-elutes with the methanolic artifact (or deliberately derivatized trigonelline), normalizing severe matrix effects and providing a highly trustworthy, self-validating quantitative system.

Metabolic generation of 1MNA via NNMT and its subsequent methanolic alcoholysis into an ester.

Physicochemical Properties & MS Parameters

Understanding the ionization behavior of this compound is critical. Because it is a permanently charged pyridinium cation, it exhibits exceptional sensitivity in Positive Electrospray Ionization (ESI+). The iodide counter-ion dissociates completely in solution, leaving the intact cation ( m/z 155.1) as the precursor ion.

Table 1: Physicochemical Properties

| Parameter | Value | Causality / Analytical Impact |

| Chemical Name | 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide | Deuteration on the N-methyl group prevents H/D exchange in protic solvents. |

| CAS Registry Number | Unique identifier for procurement and compliance. | |

| Molecular Formula | C₈H₇D₃INO₂ | The +3 Da shift ensures no isotopic overlap with the endogenous M+0 analyte. |

| Exact Mass (Cation) | 155.0898 Da | High-resolution MS target; distinct from the 152.0709 Da unlabeled cation. |

| Solubility | Water, Methanol, Acetonitrile | Highly compatible with HILIC and reversed-phase LC mobile phases. |

Table 2: Optimized MRM Transitions (ESI+)

Note: Collision Energies (CE) and Declustering Potentials (DP) are optimized for a generic triple quadrupole platform (e.g., Sciex 6500+ or Agilent 6495).

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Fragment Loss | CE (eV) | Purpose |

| Unlabeled Ester | 152.1 | 120.1 | [M - CH₃OH]⁺ | 25 | Quantifier |

| Unlabeled Ester | 152.1 | 93.1 | [M - COOCH₃]⁺ | 40 | Qualifier |

| d3-ISTD (131448-16-3) | 155.1 | 123.1 | [M - CH₃OH]⁺ | 25 | Quantifier |

| d3-ISTD (131448-16-3) | 155.1 | 96.1 | [M - COOCH₃]⁺ | 40 | Qualifier |

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system . By tracking the absolute peak area of the d3-ISTD across all samples, analysts can mathematically prove the absence of catastrophic ion suppression, ensuring that the reported biological concentrations are trustworthy.

Step-by-step sample preparation and LC-MS/MS workflow utilizing the d3-labeled internal standard.

Step 1: Internal Standard Working Solution Preparation

-

Weigh exactly 1.00 mg of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide.

-

Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Dilute the stock serially in 50:50 Methanol:Water to a final Working ISTD Solution of 100 ng/mL.

-

Causality Check: Storing in 50% aqueous prevents spontaneous ester hydrolysis that might occur in pure water over long periods.

-

Step 2: Sample Extraction & Spiking

-

Transfer 50 µL of biological sample (plasma or cell lysate) into a 1.5 mL Eppendorf tube.

-

Add 10 µL of the 100 ng/mL Working ISTD Solution.

-

Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid) to precipitate proteins and drive the extraction.

-

Vortex aggressively for 30 seconds.

-

Incubate at -20°C for 30 minutes to maximize protein precipitation.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an LC-MS autosampler vial.

Step 3: LC-MS/MS Analysis (HILIC Mode)

Because pyridinium compounds are highly polar, Reversed-Phase (C18) chromatography often results in poor retention (elution in the void volume), leading to severe matrix suppression. We recommend Hydrophilic Interaction Liquid Chromatography (HILIC) as established by .

-

Column: Waters XBridge BEH Amide (2.1 × 100 mm, 2.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, re-equilibrate at 95% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Step 4: System Self-Validation Checks (Quality Control)

Before analyzing the batch, execute the following injections:

-

Solvent Blank: Inject pure mobile phase. Requirement: No peaks at m/z 152.1 or 155.1.

-

Zero Sample (Matrix + ISTD only): Extract a pooled biological sample, spike with ISTD, but do not spike unlabeled standard. Requirement: The signal in the unlabeled channel ( m/z 152.1) must be <0.5% of the ISTD channel. This proves the d3-standard has no unlabeled isotopic impurities that would artificially inflate endogenous readings.

-

Matrix Factor (MF) Evaluation: Compare the absolute peak area of the ISTD in the biological samples to the ISTD in a neat solvent injection. Requirement: MF should be between 0.8 and 1.2. If MF < 0.5, significant ion suppression is occurring, and the sample must be diluted.

Data Processing & Causality in Quantification

To calculate the endogenous concentration of the methanolic artifact (and back-calculate 1MNA levels), use the peak area ratio of the unlabeled analyte to the d3-ISTD.

ConcentrationAnalyte=(AreaISTDAreaAnalyte)×ConcentrationISTD×Response Factor

Why this matters: The ionization efficiency of a permanently charged pyridinium ion is highly susceptible to competition from co-eluting phospholipids in the ESI source. Because the d3-ISTD and the unlabeled analyte co-elute at the exact same retention time, they experience the exact same micro-environment in the electrospray plume. If a co-eluting lipid suppresses the signal by 40%, both the numerator and denominator in the equation drop by 40%, leaving the ratio—and your final calculated concentration—perfectly accurate.

References

-

Ulanovskaya, O. A., Zletz, A. M., & Cravatt, B. F. (2013). "NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink." Nature Chemical Biology, 9(5), 300–306. Available at:[Link]

-

ChemWhat Database. "3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide CAS#: 131448-16-3." Available at: [Link]

-

Lu, W., et al. (2010). "Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to a Stand Alone Orbitrap Mass Spectrometer." Analytical Chemistry, 82(8), 3212–3221. Available at:[Link]

Application Note: Quantitative Analysis of Carboxylic Acid-Containing Metabolites using Isotopic Derivatization with 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

Introduction: Overcoming Challenges in Quantitative Metabolomics

The comprehensive quantification of small molecules in biological systems, known as metabolomics, is essential for understanding health, disease, and responses to therapeutic interventions[1][2]. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology in this field due to its sensitivity and selectivity[3]. However, many biologically crucial metabolites, particularly those containing carboxylic acids (e.g., fatty acids, amino acids, and Krebs cycle intermediates), exhibit poor ionization efficiency in common electrospray ionization (ESI) sources and may suffer from weak retention on standard reversed-phase chromatography columns[4][5].

Chemical derivatization is a powerful pre-analytical strategy to address these limitations.[6][7] By modifying the chemical structure of a target analyte, derivatization can introduce functionalities that significantly enhance its analytical properties. A key improvement is the introduction of a permanently charged group, which dramatically increases ionization efficiency and, consequently, detection sensitivity.[5]

This application note introduces a robust workflow for the quantitative analysis of metabolites featuring carboxylic acid moieties, using 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide as an advanced derivatization agent. The core advantages of this reagent are twofold:

-

Introduction of a Fixed Positive Charge: The pyridinium structure provides a permanent positive charge, ensuring strong and consistent ionization in positive-mode ESI-MS.

-

Stable Isotope Labeling: The presence of a deuterated methyl group (d3) facilitates powerful quantitative strategies, including the synthesis of ideal internal standards or differential labeling for comparative studies.[5][8]

This guide provides a detailed protocol for researchers, scientists, and drug development professionals, covering the principles of the derivatization chemistry, a step-by-step experimental workflow, and data analysis strategies.

Principle of the Method: Derivatization Chemistry and Rationale

The derivatization of carboxylic acids with 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is proposed to proceed via a nucleophilic acyl substitution mechanism. In the presence of a mild base (e.g., triethylamine, TEA), the carboxylic acid is deprotonated to form a more nucleophilic carboxylate anion. This anion then attacks the electron-deficient carbon of the methoxycarbonyl group on the pyridinium ring. This results in the formation of a stable, positively charged ester derivative of the original metabolite, with the deuterated methyl group incorporated into the newly formed ester.

The key benefits of this transformation for LC-MS/MS analysis are:

-

Vastly Improved Sensitivity: The pre-charged nature of the derivative eliminates the dependency on in-source protonation, leading to a significant enhancement in ESI-MS signal intensity compared to the underivatized, negatively charged carboxylates.[5]

-